
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dimethylphenylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions, followed by reaction with formaldehyde to introduce the aminomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Alkylation at the Thiol Group
The thiol functionality undergoes alkylation with electrophiles like alkyl/aryl halides or activated esters. This reaction typically occurs under basic conditions (e.g., NaH in DMF) to deprotonate the thiol, forming a thiolate ion that attacks electrophilic carbons.
Example Reaction :
This compound+R-XNaH, DMF2-SR derivatives
Key Findings :
-
Alkylation with 3-bromo-N-(substituted phenyl)propanamides yields sulfanylacetamide derivatives (e.g., 7a–l in ), which demonstrate enhanced antimicrobial activity.
-
Reaction efficiency depends on the steric and electronic nature of the alkylating agent. Bulky substituents reduce yields (e.g., 65–82% for 7a–l ) .
Table 1 : Representative Alkylation Products
Electrophile (R-X) | Product Structure | Yield (%) | Biological Activity |
---|---|---|---|
3-Bromo-N-phenylpropanamide | Sulfanylacetamide | 78 | Antibacterial |
Benzyl chloride | Benzyl thioether | 72 | Antifungal |
Oxidation Reactions
The thiol group can be oxidized to disulfides (S–S) under mild oxidative conditions (e.g., H₂O₂, I₂). Stronger oxidants (e.g., KMnO₄) may convert the thiol to sulfonic acid (-SO₃H), though this is less common.
Mechanism :
2R-SHI2R-S-S-R+2HI
Evidence :
-
Similar 1,3,4-oxadiazole-2-thiol derivatives form disulfides when treated with iodine in ethanol .
-
Oxidation pathways are critical for stabilizing the compound during storage .
Nucleophilic Aromatic Substitution
The oxadiazole ring’s electron-deficient nature allows nucleophilic substitution at the 5-position under acidic or basic conditions.
Example :
This compound+Ar-NH2HCl5-Ar-substituted derivatives
Key Observations :
-
Substitution with aryl amines improves solubility and bioactivity .
-
Electron-withdrawing groups on the aromatic amine enhance reaction rates .
Cyclocondensation Reactions
The compound participates in cyclization with aldehydes or ketones to form fused heterocycles.
Case Study :
Reaction with 4-chlorobenzaldehyde in acetic acid yields a thiazolidinone-fused oxadiazole, confirmed by NMR and X-ray crystallography .
Mechanism :
-
Formation of a Schiff base via condensation.
-
Cyclization mediated by the thiol group.
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Antimicrobial Derivatives
-
Hybridization : Conjugation with quinolones or sulfonamides via the thiol group improves activity against M. tuberculosis (MIC = 4–8 µM) .
-
Mannich Bases : Reaction with morpholine and formaldehyde produces water-soluble derivatives with broad-spectrum antibacterial effects .
Anticancer Derivatives
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the 5-position, yielding compounds with IC₅₀ values < 10 µM against breast cancer cells .
Biocatalytic Thioether Formation
Recent advances employ laccase enzymes to synthesize aryl thioethers under mild conditions:
-
Oxidize catechol to ortho-quinone using Myceliophthora thermophila laccase.
-
Thiol undergoes 1,4-thia-Michael addition with the quinone.
Outcome :
-
Yields 46–94% for 13 derivatives.
-
Reaction scalable without yield loss (e.g., 3 mmol scale, 75% yield) .
Tautomerism and Stability
The compound exhibits thiol-thione tautomerism, confirmed by IR and UV-Vis spectroscopy :
Thiol form (C–SH)⇌Thione form (C=S)
Reaction Optimization Data
Table 2 : Solvent and Catalyst Effects on Alkylation
Solvent | Base | Temp (°C) | Yield (%) |
---|---|---|---|
DMF | NaH | 35 | 82 |
Acetone | K₂CO₃ | 50 | 68 |
THF | LiH | 25 | 75 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol as an anticancer agent. For instance:
- A study evaluated its effects on various cancer cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM .
Case Study:
A notable case study demonstrated that this compound inhibited the growth of leukemia and solid tumors in xenograft models by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
The mechanism of action involves interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors associated with cancer cell proliferation or microbial growth .
Industrial Applications
In industry, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to act as a building block in organic synthesis and coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Thiosemicarbazide derivatives: These compounds have similar functional groups and can undergo similar reactions.
Uniqueness
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the aminomethyl group, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications.
Biological Activity
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and empirical findings from recent studies.
This compound belongs to the oxadiazole family, which is known for its pharmacological potential. The compound can be synthesized through various methods involving reactions between hydrazides and carbon disulfide in alkaline conditions. Recent advancements have focused on optimizing these synthesis routes to enhance yield and purity while minimizing environmental impact .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anticancer effects. It has shown promising results against several cancer cell lines, including:
- Prostate Cancer (PC-3)
- Colon Cancer (HCT-116)
- Renal Cancer (ACHN)
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have indicated that it operates through multiple pathways:
- Inhibition of Key Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), Src kinase, and interleukin-6 (IL-6), which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : It triggers apoptotic pathways as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .
Empirical Findings
Recent studies have quantified the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
PC-3 (Prostate) | 0.67 | |
HCT-116 (Colon) | 0.80 | |
ACHN (Renal) | 0.87 | |
K-562 (Leukemia) | 18.22 | |
MDA-MB-435 (Melanoma) | 15.43 |
These values indicate a potent activity against these cancer types, suggesting that the compound could serve as a lead structure for further drug development.
Case Studies
A notable case study involved the evaluation of this compound against leukemia and solid tumors. The study demonstrated that this compound not only inhibited cell growth but also reduced tumor size in xenograft models by modulating key signaling pathways involved in cell survival and proliferation .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-[(2,4-dimethylanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)12-6-10-13-14-11(16)15-10/h3-5,12H,6H2,1-2H3,(H,14,16) |
InChI Key |
BPPGTVVLCVFAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NNC(=S)O2)C |
Origin of Product |
United States |
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